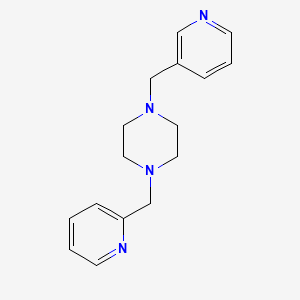![molecular formula C16H12BrIO3 B10880075 (2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid](/img/structure/B10880075.png)
(2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid is an organic compound with the molecular formula C16H12BrIO3. This compound is characterized by the presence of benzyloxy, bromo, and iodo substituents on a phenyl ring, which is further connected to an acrylic acid moiety. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Iodination: The starting material, a phenyl ring, undergoes bromination and iodination to introduce the bromo and iodo substituents at specific positions.
Benzyloxy Substitution: The phenyl ring is then subjected to a substitution reaction with benzyl alcohol to introduce the benzyloxy group.
Acrylic Acid Formation: Finally, the acrylic acid moiety is introduced through a reaction involving an appropriate precursor, such as an aldehyde or ketone, under basic conditions.
Industrial Production Methods
Industrial production of 3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The bromo and iodo substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It can be used in biochemical studies to investigate the effects of specific substituents on biological activity.
Medicine: The compound may serve as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy, bromo, and iodo substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The acrylic acid moiety can participate in reactions with enzymes and other proteins, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(Benzyloxy)-5-bromo-3-chlorophenyl]acrylic acid
- 3-[2-(Benzyloxy)-5-bromo-3-fluorophenyl]acrylic acid
- 3-[2-(Benzyloxy)-5-bromo-3-methylphenyl]acrylic acid
Uniqueness
3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid is unique due to the presence of both bromo and iodo substituents, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents with the benzyloxy and acrylic acid moieties makes this compound distinct from its analogs.
Eigenschaften
Molekularformel |
C16H12BrIO3 |
|---|---|
Molekulargewicht |
459.07 g/mol |
IUPAC-Name |
(E)-3-(5-bromo-3-iodo-2-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12BrIO3/c17-13-8-12(6-7-15(19)20)16(14(18)9-13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+ |
InChI-Schlüssel |
QCOIEHYPKHVYMV-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide](/img/structure/B10879995.png)
![N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B10879999.png)
![(4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880001.png)



![4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10880023.png)
![3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10880030.png)
![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880042.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880053.png)
![5-(4-fluorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10880066.png)
![2-(2,3-dimethylphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10880073.png)
